molecular formula C15H11FN4O2S B2718178 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole CAS No. 353501-91-4

1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole

Cat. No. B2718178
CAS RN: 353501-91-4
M. Wt: 330.34
InChI Key: YDHJTPHPBFXMRO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a tetrazole derivative that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

P2X7 Receptor Antagonists

1-Benzyl-5-aryltetrazoles, structurally related to 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole, have been identified as novel antagonists for the P2X7 receptor. These compounds have been evaluated for their ability to inhibit calcium flux and interleukin-1beta release, as well as P2X7-mediated pore formation in human cells. They have shown potential in efficacy studies for neuropathic pain treatment (Nelson et al., 2006).

Catalyst-Free Synthesis Applications

The compound has been utilized in catalyst- and solvent-free synthesis processes. For instance, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement has been reported. This process involves the formation of an intimate ion pair as a key step, highlighting the compound's utility in organic synthesis (Moreno-Fuquen et al., 2019).

Antifungal Activity

Tetrazole derivatives, including those similar to 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole, have shown significant antifungal activity. These compounds have been effective against various fungal strains, including Candida albicans, demonstrating high cell growth inhibition. Their mode of action and combination effects with other antifungal agents have been studied, highlighting their potential as antifungal agents (Łukowska-Chojnacka et al., 2016).

Solar Cell Applications

In the field of renewable energy, particularly in the development of polymer solar cells, derivatives of 1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole have been investigated. Alternating copolymers incorporating similar structures have been synthesized and used as donor materials in high-efficiency polymer solar cells (Qin et al., 2009).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-11-3-1-2-10(6-11)8-23-15-17-18-19-20(15)12-4-5-13-14(7-12)22-9-21-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHJTPHPBFXMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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